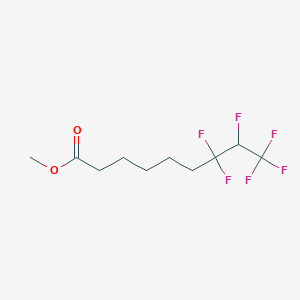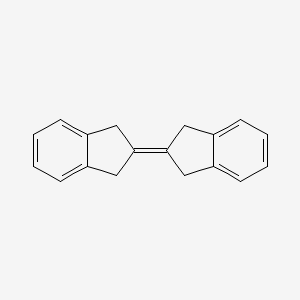
2-(1,3-Dihydro-2H-inden-2-ylidene)-2,3-dihydro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Dihydro-2H-inden-2-ylidene)-2,3-dihydro-1H-indene is a complex organic compound with a unique structure that includes two indene units connected by a double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dihydro-2H-inden-2-ylidene)-2,3-dihydro-1H-indene typically involves the condensation of indanone derivatives. One common method is the Knoevenagel condensation, where indanone reacts with malononitrile in the presence of a base such as sodium acetate or piperidine in ethanol . The reaction conditions are mild, and the product is obtained in good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring purity, and implementing cost-effective processes.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dihydro-2H-inden-2-ylidene)-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions include various substituted indenes, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(1,3-Dihydro-2H-inden-2-ylidene)-2,3-dihydro-1H-indene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(1,3-Dihydro-2H-inden-2-ylidene)-2,3-dihydro-1H-indene involves its interaction with various molecular targets and pathways. The compound’s structure allows it to participate in electron transfer processes, making it an effective electron acceptor in organic electronics and photopolymerization. In medicinal chemistry, its mechanism of action would depend on the specific biological target it interacts with, such as enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
Indanone: A closely related compound used in the synthesis of biologically active molecules.
Indane-1,3-dione: Another similar compound with applications in organic electronics and photopolymerization.
Uniqueness
2-(1,3-Dihydro-2H-inden-2-ylidene)-2,3-dihydro-1H-indene is unique due to its double indene structure, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring efficient electron transfer and stability under various conditions .
Properties
CAS No. |
78305-15-4 |
|---|---|
Molecular Formula |
C18H16 |
Molecular Weight |
232.3 g/mol |
IUPAC Name |
2-(1,3-dihydroinden-2-ylidene)-1,3-dihydroindene |
InChI |
InChI=1S/C18H16/c1-2-6-14-10-17(9-13(14)5-1)18-11-15-7-3-4-8-16(15)12-18/h1-8H,9-12H2 |
InChI Key |
WPZSNYYCBZLKCX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C2CC3=CC=CC=C3C2)CC4=CC=CC=C41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl [3-(piperidin-1-yl)propyl]carbamodithioate](/img/structure/B14451768.png)
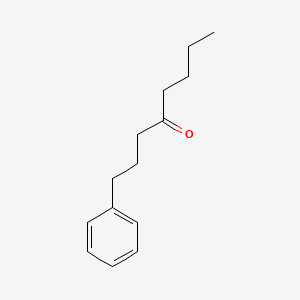
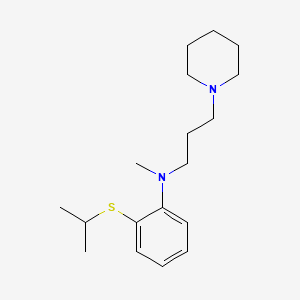

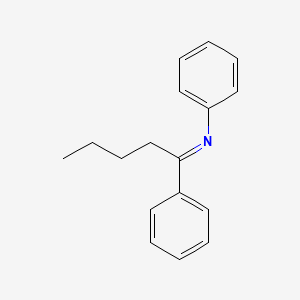

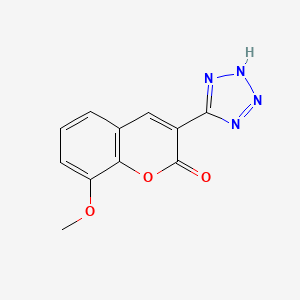
![{2-[(Prop-2-yn-1-yl)oxy]ethoxy}benzene](/img/structure/B14451818.png)
![1,1'-[Methylenebis(oxy)]bis(2-methylpropan-2-amine)](/img/structure/B14451831.png)
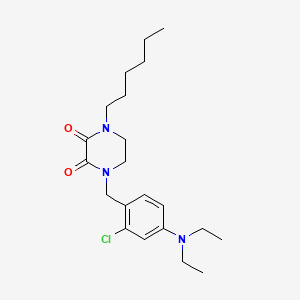
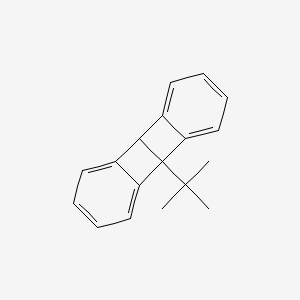
![8-{[Chloro(dimethyl)silyl]oxy}quinoline](/img/structure/B14451841.png)
